molecular formula C8H6Cl2N2O2 B15298045 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B15298045
M. Wt: 233.05 g/mol
InChI Key: HXZYIVKJNLXWOZ-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a halogenated heterocyclic compound featuring a fused imidazole-pyridine core. The chlorine substituent at the 5-position and the carboxylic acid group at the 6-position contribute to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-7-5(8(12)13)1-2-6-10-3-4-11(6)7;/h1-4H,(H,12,13);1H

InChI Key

HXZYIVKJNLXWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1C(=O)O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process may include steps such as halogenation, cyclization, and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Positional isomerism significantly affects reactivity and biological activity. Key examples include:

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS 138642-97-4) : Chlorine at the 6-position and a hydrated carboxylic acid group at the 3-position may alter hydrogen-bonding interactions in biological systems .
  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 1020038-42-9) : The chlorine at the 7-position introduces steric constraints, possibly reducing metabolic stability compared to the 5-chloro isomer .
Table 1: Positional Isomers of Chloroimidazo[1,2-a]pyridine Carboxylic Acids
Compound Name CAS Number Substituent Positions Purity Source
5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Not Provided 5-Cl, 6-COOH 95–99% Alfa, Combi-Blocks
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 100001-79-4 3-Cl, 2-COOH 95% Alfa
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 138642-97-4 6-Cl, 3-COOH 98% Combi-Blocks

Halogen Substitution Variants

Bromo and fluoro analogs exhibit distinct electronic effects:

  • 3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 1155572-84-1) : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity, favoring blood-brain barrier penetration .

Heterocycle Fusion Modifications

  • Imidazo[2,1-b]thiazole-6-carboxylic acid : Replacing the pyridine ring with a thiazole introduces sulfur, which could improve metal-binding properties in catalytic applications .
  • 6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine (CAS Not Provided): The thioxo group at the 2-position replaces the carboxylic acid, altering hydrogen-bonding capacity and acidity (IR absorption at 1200 cm⁻¹ for C=S) .

Saturated Ring Derivatives

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride : Saturation of the pyridine ring reduces aromatic conjugation, likely decreasing UV absorption intensity but improving solubility in polar solvents .

Commercial Availability and Purity

Suppliers like Alfa and Combi-Blocks offer chloroimidazo[1,2-a]pyridine derivatives in 95–99% purity, with prices scaling by substituent complexity. For example:

  • 5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS 3931-68-8) : 96% purity, priced at ~¥4,400/5g .
  • 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS 957035-24-4) : 98% purity, available in 250mg–5g quantities .

Q & A

Q. How can researchers optimize the synthesis of 5-chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, highlights the application of statistical methods to minimize experimental runs while maximizing data quality. Conduct parallel small-scale reactions with controlled variables, followed by HPLC or LC-MS analysis to quantify purity and yield. Adjust reaction time and catalyst loading based on real-time monitoring (e.g., in situ FTIR) to prevent side reactions like over-chlorination or hydrolysis .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the chloro-substituent and carboxylic acid group via coupling patterns and chemical shifts (e.g., deshielding effects at C-6 due to the carboxylic acid).
  • HRMS : Validate molecular weight and isotopic patterns (e.g., Cl isotopes at m/z 35/37).
  • XRD : Resolve crystallographic ambiguities in solid-state structures, particularly if tautomerism or polymorphism is suspected.
  • HPLC-PDA : Monitor reaction progress and residual impurities using a C18 column with acidic mobile phases (0.1% TFA in H2O/MeCN) for optimal peak resolution .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Use DSC/TGA to evaluate thermal degradation thresholds and identify hygroscopicity risks. For aqueous solutions, assess pH-dependent hydrolysis by tracking carboxylic acid dissociation (pKa ~4–5) via UV-Vis titration. Store lyophilized samples under inert gas (N2/Ar) to prevent oxidation of the imidazo-pyridine core .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, notes that imidazo-pyridine-carboxylic acid derivatives often inhibit kinases or GPCRs. Use fluorescence polarization assays for kinase inhibition or calcium flux assays for GPCR activity. Pair with cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to establish selectivity indices. Always include a positive control (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) to model ligand-receptor interactions, focusing on the chloro and carboxylic acid groups’ electrostatic contributions. Use docking simulations (AutoDock Vina, Schrödinger) to predict binding poses, followed by molecular dynamics (MD) to assess stability. emphasizes ICReDD’s approach of integrating computational reaction path searches with experimental validation to prioritize synthetically feasible derivatives .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate literature procedures with rigorous control of moisture, oxygen, and catalyst lot variability.
  • Meta-Analysis : Compare datasets using multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, reaction scale).
  • Structural Validation : Re-examine NMR assignments (e.g., NOESY for regiochemistry) if biological activity discrepancies suggest structural mischaracterization. demonstrates how minor synthetic pathway deviations (e.g., alkylation vs. acylation) can lead to divergent yields .

Q. How can researchers elucidate the reaction mechanism of unexpected byproducts during synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., D2O or 13C-labeled reagents) to track proton transfers or bond cleavage. Perform trapping experiments with radical scavengers (e.g., TEMPO) or electrophilic quenchers to identify reactive intermediates. For example, ’s synthesis of a related chloroimidazo-pyrimidinone revealed competing cyclization pathways via ESI-MS/MS analysis of intermediates .

Q. What methodologies enable the integration of this scaffold into combinatorial libraries for high-throughput screening?

  • Methodological Answer : Employ solid-phase synthesis with Rink amide resin to generate amide/ester derivatives. Use automated liquid handlers for parallel coupling reactions (e.g., EDC/HOBt for carboxylic acid activation). Validate library diversity via PCA of molecular descriptors (e.g., ClogP, topological polar surface area). ’s classification of chemical engineering design principles supports scalable reactor setups for library production .

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